molecular formula C14H13ClN2O2 B4784864 1-[3-ACETYL-1-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE

1-[3-ACETYL-1-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE

Cat. No.: B4784864
M. Wt: 276.72 g/mol
InChI Key: BGYRTQIGRKWEFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-ACETYL-1-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an acetyl group, a chlorophenyl group, and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-ACETYL-1-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. One efficient method uses vitamin B1 as a catalyst, yielding the compound in 78-92% . The reaction is characterized by its simplicity, metal-free catalysis, and the absence of acid or base catalysts.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and scalable reaction conditions, making it feasible for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[3-ACETYL-1-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different pyrazoline derivatives.

    Substitution: The acetyl and chlorophenyl groups can participate in substitution reactions, leading to a variety

Properties

IUPAC Name

1-[3-acetyl-1-(4-chlorophenyl)-5-methylpyrazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-8-13(9(2)18)14(10(3)19)16-17(8)12-6-4-11(15)5-7-12/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYRTQIGRKWEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-ACETYL-1-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE
Reactant of Route 2
1-[3-ACETYL-1-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE
Reactant of Route 3
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1-[3-ACETYL-1-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE
Reactant of Route 4
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1-[3-ACETYL-1-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE
Reactant of Route 5
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1-[3-ACETYL-1-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE
Reactant of Route 6
1-[3-ACETYL-1-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE

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